molecular formula C9H9N3O2 B1627206 3-amino-8-methoxyquinoxalin-2(1H)-one CAS No. 659729-78-9

3-amino-8-methoxyquinoxalin-2(1H)-one

Cat. No.: B1627206
CAS No.: 659729-78-9
M. Wt: 191.19 g/mol
InChI Key: NAWBWSWMWIAHFG-UHFFFAOYSA-N
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Description

3-Amino-8-methoxyquinoxalin-2(1H)-one is a quinoxaline derivative featuring an amino group at the C3 position and a methoxy group at the C8 position of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for their versatility in medicinal chemistry, materials science, and industrial applications . The amino and methoxy substituents likely enhance hydrogen-bonding capacity and modulate electronic properties, which are critical for biological interactions and material stability .

Properties

CAS No.

659729-78-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-8-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)12-9(13)8(10)11-5/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

NAWBWSWMWIAHFG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC(=O)C(=N2)N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 3-amino-8-methoxyquinoxalin-2(1H)-one and related quinoxaline derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-8-methoxyquinoxalin-2(1H)-one Amino (C3), Methoxy (C8) ~207.21 Research chemical (exact applications under study)
3-Methyl-1H-quinoxalin-2-one (S2b) Methyl (C3) 160.17 Precursor for triazoloquinoxalines
7-Methoxy-3-methylquinoxalin-2(1H)-one Methyl (C3), Methoxy (C7) 190.20 Structural analog with shifted methoxy group
3-Chloro-1-methyl-1H-quinoxalin-2-one Chloro (C3), Methyl (N1) 194.62 Potential antimicrobial agent
3-Amino-6-bromoquinoxalin-2(1H)-one Amino (C3), Bromo (C6) 228.04 Intermediate for functionalized derivatives
1-Ethyl-3-methylquinoxalin-2(1H)-one Ethyl (N1), Methyl (C3) 202.25 Crystallographically characterized; antibacterial activity

Pharmacological and Material Properties

  • Antimicrobial Activity: Quinoxalines with electron-withdrawing groups (e.g., chloro, bromo) exhibit enhanced antibacterial and antifungal properties. For instance, 3-chloro-1-methyl-1H-quinoxalin-2-one is explored for antimicrobial applications , while 1-ethyl-3-methylquinoxalin-2(1H)-one shows antibacterial activity .
  • Hydrogen Bonding and Stability: The amino group in 3-amino-8-methoxyquinoxalin-2(1H)-one may facilitate intermolecular hydrogen bonds, improving crystallinity and thermal stability compared to methyl or halogen-substituted analogs .
  • Corrosion Inhibition: Quinoxaline derivatives with hydroxyquinoline moieties (e.g., 1-((8-hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones) demonstrate corrosion inhibition in acidic environments, a property less likely in amino-methoxy derivatives due to differing electronic profiles .

Crystallographic and Structural Insights

  • Crystal Packing: Derivatives like 1-octyl-3-phenylquinoxalin-2(1H)-one exhibit planar quinoxaline rings stabilized by π-π stacking and C–H···O interactions . The methoxy group in 3-amino-8-methoxyquinoxalin-2(1H)-one may introduce steric hindrance, altering packing efficiency compared to smaller substituents (e.g., methyl).
  • Dihedral Angles: In 3-[2-(3-methyl-2-oxoquinoxalin-1-yl)ethyl]oxazolidin-2-one, the oxazolidinone ring forms a 20.46° dihedral angle with the quinoxaline core, suggesting substituent bulkiness impacts molecular conformation .

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